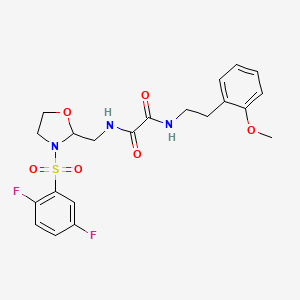

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

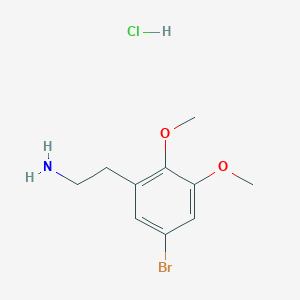

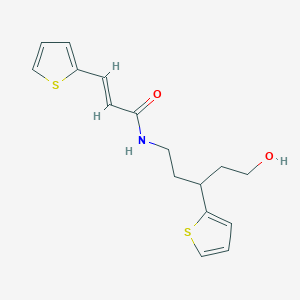

The compound , N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide, is a complex molecule that appears to be related to the oxazolidin-2-one family. This family of compounds is known for its versatility in organic synthesis, often serving as intermediates in the preparation of various functionalized molecules. The presence of the difluorophenylsulfonyl group suggests potential for increased reactivity or specificity in chemical reactions due to the electron-withdrawing nature of the fluorine atoms.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been described in the literature. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are synthesized through condensation reactions involving optically active oxazolidin-2-ones, aldehydes, and benzenesulfinic acid . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate difluorophenylsulfonyl and methoxyphenethyl substituents.

Molecular Structure Analysis

The molecular structure of oxazolidin-2-one derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. This ring system can influence the stereochemical outcomes of reactions due to complexation with Lewis acids, as observed in the allylation of exocyclic N-Acyliminium ions generated from these compounds . The specific substituents attached to the oxazolidin-2-one core in the target molecule would likely impact its reactivity and the stereochemistry of products formed in subsequent reactions.

Chemical Reactions Analysis

Oxazolidin-2-ones are known to participate in various chemical reactions. For example, they can be transformed into N-acyliminium ions, which can then react with nucleophiles such as allyltrimethylsilane . Additionally, oxazolidin-2-ones can be involved in rearrangement reactions, as seen in the synthesis of oxalamides from oxirane-2-carboxamides . These reactions could be relevant to the functional groups present in the target molecule, potentially allowing for the formation of nonsymmetrical sulfamides or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2-one derivatives are influenced by their substituents. For instance, the introduction of a methyl group and tert-butoxycarbonyl protection can lead to the formation of N-methyl-2-oxazolidinones with specific stereo- and regioselectivity . The electronic effects of substituents also affect the reactivity of these compounds in transsulfamoylation reactions, which could be relevant for understanding the behavior of the difluorophenyl and methoxyphenethyl groups in the target molecule .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

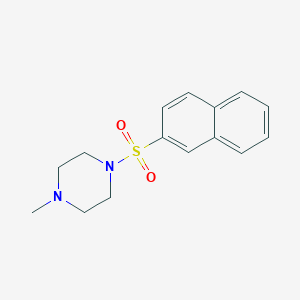

Oxazolidinones, including compounds structurally related to N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide, have been identified as a novel class of antimicrobial agents effective against a variety of clinically important pathogens. For example, U-100592 and U-100766 demonstrated in vitro activities against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and others. These compounds inhibit bacterial protein synthesis through a unique mechanism and show promise in overcoming resistance to common antibiotics (Zurenko et al., 1996).

Synthetic Methodologies

Research into safer and more efficient synthetic methods for sulfamides, which are structurally related to oxazolidinones, has led to the development of a novel approach using N-sulfamoyloxazolidinone derivatives. This method offers a more convenient and safer alternative for the large-scale preparation of sulfamides, demonstrating the versatility and applicability of oxazolidinone derivatives in synthetic organic chemistry (Borghese et al., 2006).

Chemical Properties and Reactions

Studies on the transformation of ephedrine derivatives into oxazolidinones have revealed insights into the mechanisms of sulfonation and the formation of oxazolidinones with specific configurations. These findings contribute to a deeper understanding of the chemical behavior of oxazolidinone derivatives and their potential applications in the synthesis of pharmacologically active compounds (Moncef et al., 2010).

Eigenschaften

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O6S/c1-31-17-5-3-2-4-14(17)8-9-24-20(27)21(28)25-13-19-26(10-11-32-19)33(29,30)18-12-15(22)6-7-16(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUVXGDPCDXNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B3018975.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)

![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)

![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)

![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)